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Compound of Interest

Compound Name: 2,5-Dimethoxybenzoic acid

Cat. No.: B1329482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-
Dimethoxybenzoic acid (C₉H₁₀O₄, CAS No: 2785-98-0), a compound of interest in various

chemical and pharmaceutical research domains. The following sections present tabulated data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), along with detailed experimental protocols and a visual representation of the analytical

workflow.

Spectroscopic Data Summary
The empirical formula of 2,5-Dimethoxybenzoic acid is C₉H₁₀O₄, and its molecular weight is

182.17 g/mol . The spectroscopic data presented below provides confirmation of its chemical

structure.

Mass Spectrometry (MS)
The mass spectrum of 2,5-Dimethoxybenzoic acid was obtained using Electron Ionization

(EI). The data reveals the molecular ion peak and characteristic fragmentation patterns.
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m/z Relative Intensity (%) Proposed Fragment

182 99.99 [M]⁺ (Molecular Ion)

167 39.90 [M - CH₃]⁺

135 42.70
[M - CH₃ - OCH₂]⁺ or [M -

COOH]⁺

107 24.50 [C₇H₇O]⁺

95 16.30 [C₆H₇O]⁺

Data sourced from PubChem CID 76027.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule. The following data is representative for 2,5-Dimethoxybenzoic
acid.

¹H NMR (Proton NMR)

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.4 - 7.6 Doublet 1H
Aromatic H (position

6)

~7.0 - 7.2 Doublet of Doublets 1H
Aromatic H (position

4)

~6.9 - 7.1 Doublet 1H
Aromatic H (position

3)

~3.85 Singlet 3H -OCH₃ (position 2)

~3.80 Singlet 3H -OCH₃ (position 5)
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~168 -COOH

~154 Aromatic C-O (position 2)

~153 Aromatic C-O (position 5)

~124 Aromatic C-H (position 6)

~122 Aromatic C (position 1)

~118 Aromatic C-H (position 4)

~116 Aromatic C-H (position 3)

~56.5 -OCH₃ (position 2)

~56.0 -OCH₃ (position 5)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in 2,5-Dimethoxybenzoic acid. The

following table lists the characteristic absorption bands.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1329482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibration Functional Group

2500-3300 Broad, Strong O-H stretch Carboxylic Acid

2900-3000 Medium C-H stretch (sp³) Methoxy groups

~3050 Weak C-H stretch (sp²) Aromatic Ring

1680-1710 Strong C=O stretch Carboxylic Acid

1580-1600 Medium C=C stretch Aromatic Ring

1200-1300 Strong

C-O stretch

(asymmetric aryl-alkyl

ether) & O-H bend

Ether & Carboxylic

Acid

1000-1100 Strong

C-O stretch

(symmetric aryl-alkyl

ether)

Ether

Assignments are based on typical infrared absorption frequencies for organic functional

groups.[2][3]

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

Mass Spectrometry
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Ionization Method: Electron Ionization (EI)[4][5][6][7][8]

Procedure:

A dilute solution of 2,5-Dimethoxybenzoic acid in a volatile organic solvent (e.g.,

methanol or dichloromethane) is prepared.
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The sample is injected into the gas chromatograph, where it is vaporized and separated

from the solvent and any impurities.

The separated compound enters the mass spectrometer's ion source.

In the ion source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[4][5][8]

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated and focused into a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: ¹H NMR and ¹³C NMR Spectroscopy

Procedure:

Approximately 5-20 mg of 2,5-Dimethoxybenzoic acid is dissolved in about 0.6-0.7 mL of

a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a

clean NMR tube.[9]

The sample is placed in the NMR spectrometer's strong magnetic field, causing the

alignment of nuclear spins.[10]

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the

magnetic field.

The magnetic field homogeneity is optimized through a process called shimming to ensure

sharp spectral lines.[9]

A radiofrequency pulse is applied to excite the nuclei.[11]

As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or

FID), which is detected by a receiver coil.[10]
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The FID signal is converted into a frequency-domain spectrum using a Fourier transform.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing C-

H splitting.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

Spectroscopy[12][13][14][15][16]

Procedure:

A background spectrum of the empty ATR crystal is recorded to account for atmospheric

and instrumental absorptions.

A small amount of solid 2,5-Dimethoxybenzoic acid is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).[12][14]

A pressure clamp is applied to ensure good contact between the sample and the crystal

surface.[14]

An infrared beam is directed into the crystal, where it undergoes total internal reflection.

An evanescent wave penetrates a few micrometers into the sample at the point of

reflection.[12][16]

The sample absorbs energy at specific frequencies corresponding to its molecular

vibrations.

The attenuated infrared beam is then directed to a detector.

A Fourier transform is performed on the interferogram to generate the infrared spectrum.

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Visualization of the Analytical Workflow
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The following diagram illustrates the logical flow of spectroscopic analysis for the

characterization of a chemical compound like 2,5-Dimethoxybenzoic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

2,5-Dimethoxybenzoic Acid

Mass Spectrometry (GC-MS) NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy (ATR-FTIR)

Molecular Weight &
Fragmentation Pattern Carbon-Hydrogen Framework Functional Groups

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,5-Dimethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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